

Technical Evaluation of 3-(3-Chlorophenyl)thiomorpholine: In Vitro Characterization Protocols

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)thiomorpholine

CAS No.: 864685-25-6

Cat. No.: B1369218

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Executive Summary & Compound Profile

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) represents a critical scaffold in the exploration of monoamine transporter modulators. Structurally, it is the thio-isostere of 3-chlorophenmetrazine (PAL-594), a known monoamine releaser and reuptake inhibitor. The substitution of the morpholine oxygen with sulfur alters the compound's lipophilicity (LogP), metabolic profile, and receptor residence time, necessitating a specialized in vitro experimental setup.

This guide details the protocols for characterizing the pharmacological profile of **3-(3-Chlorophenyl)thiomorpholine**, focusing on its putative mechanism as a Triple Reuptake Inhibitor (TRI) or monoamine releaser.

Chemical Properties & Handling



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Experimental Logic & Mechanism

The primary hypothesis driving this experimental setup is that the 3-chlorophenyl ring dictates affinity for the transporter orthosteric site, while the thiomorpholine ring modulates metabolic stability and membrane permeability.

Mechanism of Action (Hypothetical)

The compound likely acts by blocking the presynaptic transporters (DAT, SERT, NET), preventing the reuptake of neurotransmitters. The sulfur atom may introduce unique metabolic pathways (S-oxidation) compared to its oxygenated counterpart.

Visualization: Synaptic Modulation Pathway

The following diagram illustrates the target mechanism and the interference points for the in vitro assay.



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Figure 1: Mechanism of Action. The compound targets the transporter proteins, blocking the recycling of monoamines and increasing synaptic concentrations.

Protocol A: Monoamine Uptake Inhibition Assay

This is the gold-standard assay to determine the affinity (

) and potency (

) of the compound at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Reagents & Cellular System[2][3]

- Cell Lines: HEK-293 cells stably transfected with human hDAT, hNET, or hSERT.
- Radioligands:
 - -Dopamine (for DAT)
 - -Norepinephrine (for NET)
 - -Serotonin (for SERT)
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent ligand oxidation) and 10 μ M Pargyline (MAO inhibitor).

Step-by-Step Methodology

- Cell Preparation:
 - Seed cells in 96-well plates (Poly-D-Lysine coated) at 50,000 cells/well.
 - Incubate 24h to reach confluence.
- Compound Dilution:
 - Prepare a 10 mM stock of **3-(3-Chlorophenyl)thiomorpholine** in 100% DMSO.
 - Perform serial dilutions (10^{-11} M to 10^{-5} M) in KRH buffer. Note: Keep final DMSO concentration < 0.1% to avoid solvent effects.
- Incubation:
 - Wash cells 2x with warm KRH buffer.
 - Add 50 μ L of diluted compound or control (Vehicle).
 - Incubate for 10 min at 37°C (Pre-incubation allows equilibrium).
 - Add 50 μ L of respective
-radioligand (Final concentration: 20 nM).
 - Incubate for 10 min (DAT/NET) or 20 min (SERT) at 37°C.
- Termination:
 - Rapidly aspirate buffer.
 - Wash 3x with ice-cold KRH buffer (stops transport immediately).
- Quantification:
 - Lyse cells with 1% SDS or 0.1 N NaOH.

- Transfer lysate to scintillation vials with cocktail.
- Measure CPM (Counts Per Minute) using a Liquid Scintillation Counter.

Data Analysis

Calculate specific uptake by subtracting non-specific uptake (defined by wells containing 10 μ M Cocaine or Fluoxetine). Fit data to a non-linear regression model (Sigmoidal dose-response) to determine

Protocol B: Metabolic Stability (Microsomal Stability)

Thiomorpholines are distinct from morpholines due to the sulfur atom, which is susceptible to S-oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMO). This assay determines the intrinsic clearance (

) and identifies the S-oxide metabolite.

Experimental Setup

- System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
- Cofactor: NADPH regenerating system (Mg^{2+} , Glucose-6-phosphate, G6P-Dehydrogenase).
- Detection: LC-MS/MS (Triple Quadrupole).

Workflow Diagram



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Figure 2: Metabolic Stability Workflow. Critical path from incubation to analytical quantification.

Analytical Parameters (LC-MS/MS)

- Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
- Transitions to Monitor:
 - Parent (3-CPT):
Fragment (loss of thiomorpholine ring).
 - Metabolite (S-Oxide):
(+16 Da shift).
 - Metabolite (Sulfone):
(+32 Da shift).

Safety & Handling (Material Safety)

While specific toxicological data for this isomer may be sparse, treat as a Potent CNS Active Agent.

- Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2.
- Containment: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.
- Decontamination: 10% Bleach degrades the biological activity; Piranha solution ($\text{H}_2\text{SO}_4/\text{H}_2\text{O}_2$) is required to fully oxidize the sulfur ring for chemical disposal (only if strictly necessary and by trained chemists).

References

- Chemical Identity & Availability
 - **3-(3-Chlorophenyl)thiomorpholine** (CAS 864685-25-6).[1] National Center for Biotechnology Information. PubChem Compound Summary.
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